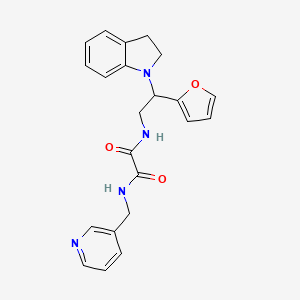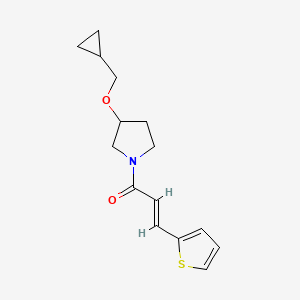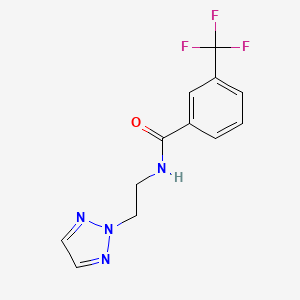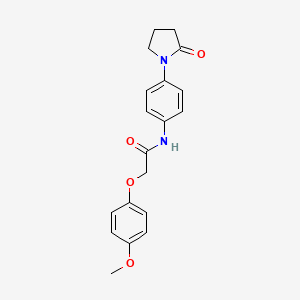
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In
作用機序
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide works by inhibiting the activity of PLD, an enzyme that plays a key role in various cellular processes, including cell growth, proliferation, and inflammation. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is a key signaling molecule. By inhibiting PLD, this compound reduces the production of phosphatidic acid, which in turn leads to a reduction in various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. In neurodegenerative diseases, this compound has been found to reduce the production of amyloid-beta, which is believed to contribute to the progression of these diseases.
実験室実験の利点と制限
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several advantages for lab experiments, including its high potency and specificity for PLD. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
将来の方向性
There are several future directions for the use of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide in scientific research. One potential area of research is in the development of new cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Another potential area of research is in the treatment of neurodegenerative diseases. This compound has been found to reduce the production of amyloid-beta, which is believed to contribute to the progression of these diseases. Finally, this compound may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
This compound, or this compound, is a small molecule inhibitor that has been widely used in scientific research. This compound has potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry. This compound works by inhibiting the activity of PLD, which plays a key role in various cellular processes. While this compound has several advantages for lab experiments, there are also some limitations to its use. Finally, there are several future directions for the use of this compound in scientific research, including the development of new cancer therapies and the treatment of neurodegenerative and inflammatory diseases.
合成法
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves a series of chemical reactions, including the coupling of indoline and furan, followed by the addition of pyridine and oxalamide. The final product is obtained through a purification process. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
科学的研究の応用
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been used in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area where this compound has been studied extensively. It has been found to reduce inflammation by inhibiting the activity of phospholipase D (PLD), an enzyme that plays a key role in the inflammatory response. In neurodegenerative diseases, this compound has been found to inhibit the activity of PLD, which is believed to contribute to the progression of these diseases.
特性
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGVGODSCUULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2618987.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2618988.png)

![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)
![N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2618994.png)


![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2618999.png)
![2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol](/img/structure/B2619000.png)
![N-(4-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2619001.png)


![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2619004.png)
![2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane](/img/structure/B2619009.png)
